molecular formula C19H13N3O2S B3127515 Methyl 2-((4-cyano-6-phenyl-3-pyridazinyl)sulfanyl)benzenecarboxylate CAS No. 338417-91-7

Methyl 2-((4-cyano-6-phenyl-3-pyridazinyl)sulfanyl)benzenecarboxylate

Cat. No. B3127515
CAS RN: 338417-91-7
M. Wt: 347.4 g/mol
InChI Key: SLKUEAKHRDPUAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyridazin-3(2H)-one derivatives, which this compound is a part of, involves easy functionalization of various ring positions of pyridazinones, making them an attractive synthetic building block for designing and synthesis of new drugs . The most common synthesis consists of the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .


Molecular Structure Analysis

The molecular formula of this compound is C19H13N3O2S . It belongs to the family of pyridazine sulfanyl derivatives, which are known for their diverse pharmacological activities.

Scientific Research Applications

Synthesis Techniques and Chemical Properties

  • Photoredox-catalyzed cascade annulation techniques have been developed for the synthesis of benzothiophenes and benzoselenophenes, offering moderate to good yields at ambient temperatures. Such methods could potentially be applied to the synthesis and modification of methyl 2-((4-cyano-6-phenyl-3-pyridazinyl)sulfanyl)benzenecarboxylate related structures (Jianxiang Yan et al., 2018).
  • One-pot synthesis strategies have been explored for producing 2-sulfanyl-3-sulfinyl(or sulfonyl)-1H-indoles, showcasing efficient methodologies that could be adapted for creating complex structures involving the sulfanyl benzenecarboxylate moiety (K. Kobayashi et al., 2013).

Potential Applications

  • Research on derivatives of similar compounds has identified potent and selective activities against gastric pathogens like Helicobacter pylori. These findings indicate potential applications of methyl 2-((4-cyano-6-phenyl-3-pyridazinyl)sulfanyl)benzenecarboxylate in developing novel antimicrobial agents (D. Carcanague et al., 2002).
  • Studies on the synthesis of fluorescent compounds from pyrone derivatives suggest applications in creating new fluorescent markers or probes for biological and chemical research. Such methodologies might be applicable to the development of fluorescent derivatives of methyl 2-((4-cyano-6-phenyl-3-pyridazinyl)sulfanyl)benzenecarboxylate for imaging and diagnostic purposes (Naoko Mizuyama et al., 2008).

Future Directions

Pyridazin-3(2H)-one derivatives, which this compound is a part of, have attracted the attention of medicinal chemists during the last decade due to their diverse pharmacological activities . These encouraging reports suggest that this privileged skeleton should be extensively studied for the therapeutic benefits . Therefore, it can be inferred that there is potential for future research and development involving this compound.

properties

IUPAC Name

methyl 2-(4-cyano-6-phenylpyridazin-3-yl)sulfanylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O2S/c1-24-19(23)15-9-5-6-10-17(15)25-18-14(12-20)11-16(21-22-18)13-7-3-2-4-8-13/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLKUEAKHRDPUAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1SC2=NN=C(C=C2C#N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-((4-cyano-6-phenyl-3-pyridazinyl)sulfanyl)benzenecarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-((4-cyano-6-phenyl-3-pyridazinyl)sulfanyl)benzenecarboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2-((4-cyano-6-phenyl-3-pyridazinyl)sulfanyl)benzenecarboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 2-((4-cyano-6-phenyl-3-pyridazinyl)sulfanyl)benzenecarboxylate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Methyl 2-((4-cyano-6-phenyl-3-pyridazinyl)sulfanyl)benzenecarboxylate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Methyl 2-((4-cyano-6-phenyl-3-pyridazinyl)sulfanyl)benzenecarboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 2-((4-cyano-6-phenyl-3-pyridazinyl)sulfanyl)benzenecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.